molecular formula C17H22N4O4S B2955687 (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone CAS No. 1105222-58-9

(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone

Cat. No.: B2955687
CAS No.: 1105222-58-9
M. Wt: 378.45
InChI Key: NVQNNSWPARSRPZ-UHFFFAOYSA-N
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Description

This compound is a piperazinyl methanone derivative featuring a tert-butyl-substituted thiazole ring and a 5-nitrofuran-2-yl group. Its synthesis involves coupling a tert-butyl-thiazole intermediate with a piperazine-nitrofuran backbone, a strategy common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(5-nitrofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-17(2,3)13-11-26-14(18-13)10-19-6-8-20(9-7-19)16(22)12-4-5-15(25-12)21(23)24/h4-5,11H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQNNSWPARSRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone is a synthetic organic molecule that belongs to a class of derivatives explored for their potential pharmacological properties. Its structure includes a thiazole ring, a piperazine moiety, and a nitrofuran group, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential based on available research findings.

Structural Features

The unique combination of functional groups in this compound enhances its lipophilicity and bioactivity. The thiazole and piperazine moieties are known to interact with various biological targets, including receptors and enzymes involved in neurological pathways and cancer progression.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many thiazole derivatives show significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Piperazine derivatives have been reported to inhibit tumor growth in various cancer cell lines.
  • Neuropharmacological Effects : Some derivatives exhibit activity against neurological disorders by interacting with neurotransmitter systems.

Data Table: Biological Activity of Related Compounds

Compound NameStructural FeaturesBiological Activity
Compound AThiazole + PiperazineAntimicrobial
Compound BCyclopropane + ThiazoleAnticancer
Compound CTert-butyl ThiazoleNeurological effects

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial activity of thiazole derivatives against various bacterial strains. Compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 32 μg/mL to 64 μg/mL against Staphylococcus aureus and Escherichia coli .
    • Nitrofuran derivatives have also shown promising antifungal activity against Candida albicans with MIC values comparable to standard antifungal agents .
  • Anticancer Activity :
    • In vitro studies assessed the anticancer potential of thiazole-piperazine derivatives against lung adenocarcinoma cell lines (A549). The compounds demonstrated significant cytotoxicity with IC50 values indicating effective concentration ranges .
    • Another study highlighted the inhibition of C-Met tyrosine kinase by thiazole derivatives, suggesting a mechanism for their anticancer activity .
  • Neuropharmacological Effects :
    • Research has indicated that certain piperazine derivatives can act as GABA-A receptor modulators, which may provide therapeutic effects in anxiety and depression models .

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Receptor Interaction : Binding affinity to various receptors involved in neurotransmission and cell signaling.
  • Enzyme Inhibition : Competitive inhibition of key enzymes in metabolic pathways related to cancer progression.
  • Synergistic Effects : The combination of thiazole and piperazine structures may enhance the overall efficacy through synergistic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The compound’s analogs differ primarily in substituents on the thiazole, piperazine, or aromatic rings. Below is a comparative analysis:

Table 1: Structural and Hypothesized Property Comparison
Compound Name (or Identifier) Thiazole/Piperazine Substituents Aromatic/Functional Group Key Hypothesized Properties
(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone (Target) 4-(tert-butyl)thiazole, piperazine 5-nitrofuran High logP (bulky tert-butyl), moderate solubility, potential antimicrobial activity
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone 4,5-dimethylbenzo[d]thiazole, piperazine 5-nitrofuran Increased aromaticity (benzo ring), higher molecular weight, reduced solubility vs. target
MK37 (Thiophen-2-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Piperazine with trifluoromethylphenyl Thiophene Enhanced metabolic stability (CF₃ group), lower logP than target due to thiophene
Compound 5 (Pyrazole variant) Piperazine with trifluoromethylphenyl 1H-pyrazole Reduced steric bulk, improved solubility, potential for diverse binding interactions

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